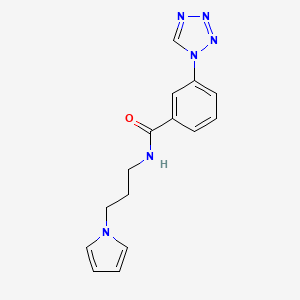
N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16N6O
- Molecular Weight : 296.334 g/mol
- IUPAC Name : N-(3-pyrrol-1-ylpropyl)-3-(tetrazol-1-yl)benzamide
The compound features a pyrrole ring, a tetrazole moiety, and a benzamide structure, which are known to contribute to various biological activities.
Biological Activity Overview
This compound has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and cardiovascular health. Below are key findings from the literature:
1. Receptor Modulation
Research indicates that compounds similar to this compound may act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors play crucial roles in synaptic transmission and plasticity, making them important targets for neurological disorders .
2. Antihypertensive Effects
The tetrazole group is often associated with antihypertensive properties. For instance, related compounds have shown efficacy in reducing blood pressure in animal models by antagonizing angiotensin II-induced contractions . This suggests that this compound may possess similar therapeutic potential.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following aspects are noteworthy:
- Substituent Effects : The presence of electronegative substituents on the aromatic rings can significantly enhance the potency of benzamide derivatives. For example, halogenated substituents have been shown to improve binding affinity at mGluR5 .
| Substituent | Effect on Activity |
|---|---|
| Halogens | Increase potency |
| Electron-withdrawing groups | Enhance receptor binding |
Case Study 1: mGluR5 Modulation
In a study evaluating various analogs of benzamide derivatives, this compound was tested for its ability to potentiate glutamate-induced calcium release in cultured astrocytes. The compound exhibited promising EC50 values, indicating effective modulation of mGluR5 activity .
Case Study 2: Cardiovascular Applications
Another investigation focused on the antihypertensive effects of similar tetrazole-containing compounds demonstrated significant reductions in systolic and diastolic blood pressure in rodent models after administration of these compounds. This highlights the potential therapeutic applications of this compound in managing hypertension .
Propriétés
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(16-7-4-10-20-8-1-2-9-20)13-5-3-6-14(11-13)21-12-17-18-19-21/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJRDMUSLPDSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














